molecular formula C8H19ClSi B1588716 Chloro(3,3-dimethylbutyl)dimethylsilane CAS No. 96220-76-7

Chloro(3,3-dimethylbutyl)dimethylsilane

Cat. No.: B1588716
CAS No.: 96220-76-7
M. Wt: 178.77 g/mol
InChI Key: LGEJHPHGNSBWOF-UHFFFAOYSA-N
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Description

Chloro(3,3-dimethylbutyl)dimethylsilane is an organosilicon compound with the molecular formula C8H19ClSi. It is known for its versatility and is widely used in various industrial applications. This compound is characterized by the presence of a silicon atom bonded to a chloro group, two methyl groups, and a 3,3-dimethylbutyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chloro(3,3-dimethylbutyl)dimethylsilane typically involves the reaction of 3,3-dimethylbutylmagnesium chloride with dimethyldichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

3,3-dimethylbutylmagnesium chloride+dimethyldichlorosilaneThis compound+MgCl2\text{3,3-dimethylbutylmagnesium chloride} + \text{dimethyldichlorosilane} \rightarrow \text{this compound} + \text{MgCl}_2 3,3-dimethylbutylmagnesium chloride+dimethyldichlorosilane→this compound+MgCl2​

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving distillation and purification steps to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: Chloro(3,3-dimethylbutyl)dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as alcohols, amines, and thiols.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Major Products Formed:

Scientific Research Applications

Chloro(3,3-dimethylbutyl)dimethylsilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Chloro(3,3-dimethylbutyl)dimethylsilane involves the reactivity of the chloro group and the silicon atom. The chloro group can undergo nucleophilic substitution reactions, while the silicon atom can form bonds with various organic and inorganic groups. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Chloro(3,3-dimethylbutyl)dimethylsilane can be compared with other similar organosilicon compounds such as:

    Chlorotrimethylsilane: Similar in structure but with three methyl groups instead of a 3,3-dimethylbutyl group.

    Chlorodimethylsilane: Similar but with only one methyl group and one hydrogen atom bonded to the silicon.

    Chloromethylsilane: Contains a methyl group and a hydrogen atom bonded to the silicon, with a chloro group.

Uniqueness: this compound is unique due to the presence of the bulky 3,3-dimethylbutyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where steric hindrance and specific reactivity are desired .

Properties

IUPAC Name

chloro-(3,3-dimethylbutyl)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19ClSi/c1-8(2,3)6-7-10(4,5)9/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEJHPHGNSBWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433377
Record name Chloro(3,3-dimethylbutyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96220-76-7
Record name Chloro(3,3-dimethylbutyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,3-Dimethylbutyl) dimethylchlorosilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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